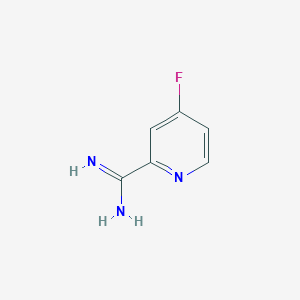

4-Fluoropicolinimidamide

Description

Properties

IUPAC Name |

4-fluoropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHRQYGHSZLOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296091 | |

| Record name | 4-Fluoro-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179533-74-4 | |

| Record name | 4-Fluoro-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179533-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoropicolinimidamide CAS number and molecular weight

CAS Number: 1179362-17-4 (Hydrochloride) | Molecular Weight: 139.13 g/mol (Free Base)[1]

Part 1: Executive Summary

4-Fluoropicolinimidamide (4-fluoro-2-pyridinecarboximidamide) is a specialized heterocyclic building block primarily utilized in the synthesis of serine protease inhibitors.[1] Characterized by a highly basic amidine group at the C2 position and an electron-withdrawing fluorine atom at the C4 position, this molecule serves as a critical pharmacophore for targeting the S1 specificity pocket of enzymes such as Factor Xa and Thrombin.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and application in high-affinity ligand design.[1]

Part 2: Chemical Identity & Physiochemical Properties[1]

Nomenclature and Identification

The molecule exists predominantly as a hydrochloride salt in commercial distribution due to the high basicity of the amidine functionality.

| Property | Data |

| IUPAC Name | 4-Fluoropyridine-2-carboximidamide |

| Common Synonyms | 4-Fluoropicolinimidamide; 4-Fluoro-2-amidinopyridine |

| CAS Number (HCl) | 1179362-17-4 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₆H₆FN₃ (Free Base) / C₆H₇ClFN₃ (HCl Salt) |

| Molecular Weight | 139.13 g/mol (Free Base) / 175.59 g/mol (HCl Salt) |

| SMILES | C1=CN=C(C=C1F)C(=N)N |

| InChIKey | OKHRQYGHSZLOPG-UHFFFAOYSA-N |

Physicochemical Profile[1][4]

-

Basicity (pKa): The amidine group typically exhibits a pKa range of 11.0–12.0, making it protonated at physiological pH. This cationic character is essential for forming salt bridges with aspartic acid residues (e.g., Asp189 in Factor Xa).

-

Electronic Effects: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the pyridine nitrogen and influences the metabolic stability of the ring against oxidative metabolism.[1]

-

Solubility: The hydrochloride salt is highly soluble in water, methanol, and DMSO, but sparingly soluble in non-polar organic solvents like dichloromethane or hexanes.[1]

Part 3: Synthetic Methodologies

The synthesis of 4-fluoropicolinimidamide generally proceeds from 4-fluoropicolinonitrile (CAS 847225-56-3).[1] The transformation of the nitrile to the amidine requires careful control of conditions to prevent hydrolysis to the amide.

Primary Route: The Pinner Synthesis

This is the most robust method for scale-up, avoiding the use of unstable reagents.[1]

-

Activation: The nitrile is treated with dry HCl gas in anhydrous alcohol (ethanol or methanol) at 0°C to form the imidate ester hydrochloride intermediate.

-

Ammonolysis: The intermediate is reacted with anhydrous ammonia (in methanol or ethanol) to displace the alkoxy group, yielding the amidine hydrochloride.

Alternative Route: Thioimidate Conversion

Useful when the Pinner condition is too harsh for other functional groups present on the scaffold.[1]

-

Reaction of the nitrile with hydrogen sulfide (

) and base (TEA) to form the thioamide. -

Methylation of the thioamide with methyl iodide to form the thioimidate.

-

Displacement with ammonium acetate to yield the amidine.

Visualization of Synthetic Pathways[1]

Figure 1: Synthetic pathways for 4-Fluoropicolinimidamide. The Pinner synthesis (blue solid line) is the preferred industrial route.

Part 4: Applications in Medicinal Chemistry[1]

Serine Protease Inhibition

The structural utility of 4-fluoropicolinimidamide lies in its ability to mimic the arginine side chain of natural substrates.

-

Mechanism: The amidine moiety forms a bidentate hydrogen bond/salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket in Factor Xa and Thrombin.

-

Selectivity: The pyridine ring provides a rigid scaffold that positions the amidine correctly, while the 4-fluoro substituent fills the hydrophobic sub-pocket, often improving selectivity over trypsin.[1]

Bioisosteric Design

Researchers utilize this core to optimize physicochemical properties:

-

Metabolic Stability: The fluorine blocks the C4 position from metabolic oxidation (P450 metabolism), a common liability in unsubstituted pyridine rings.

-

Permeability: While the charged amidine is poor for passive permeability, the fluorination can modulate the lipophilicity (LogD) slightly, assisting in the balance between potency and oral bioavailability (often requiring prodrug strategies like amidoximes for delivery).

Experimental Protocol: Amidine Coupling

When using this fragment in a convergent synthesis (e.g., coupling to a carboxylic acid):

-

Protection: The amidine nitrogen is nucleophilic but often requires protection (e.g., Boc) if coupling reactions are performed elsewhere on the molecule.

-

Direct Coupling: If the amidine is the final step, it is usually installed de novo from the nitrile precursor on the full scaffold, rather than coupling the pre-formed amidine, to avoid side reactions.

Part 5: Handling and Safety[1]

Signal Word: Warning Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage:

-

Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Protect from moisture; hydrolysis of the amidine to the amide (4-fluoropicolinamide) occurs rapidly in basic aqueous conditions.

References

-

PubChemLite. (2025).[2] 4-fluoropyridine-2-carboximidamide hydrochloride (C6H6FN3).[1] University of Luxembourg. Link

-

ChemicalBook. (2025). 4-Amino-2-fluoropyridine and related pyridine derivatives.[1][3]Link

-

BLD Pharm. (2025).[4] 4-Fluoropicolinonitrile Product Data (CAS 847225-56-3).[1][5][6][4][7]Link

-

Barnes-Seeman, D., et al. (2014).[1] Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. 1005-02-3|2-Pyridinecarbohydrazonamide|BLD Pharm [bldpharm.com]

- 2. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 4. 4-Fluoropicolinonitrile - Lead Sciences [lead-sciences.com]

- 5. 847225-56-3|4-Fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 6. No results for search term "3D-LYB58295" | CymitQuimica [cymitquimica.com]

- 7. 4-Fluoropicolinonitrile | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility & Stability of 4-Fluoropicolinimidamide

The following technical guide details the solubility, stability, and handling of 4-Fluoropicolinimidamide (also known as 4-Fluoro-2-pyridinecarboximidamide), a critical intermediate in the synthesis of Factor Xa inhibitors like Betrixaban.

Executive Summary & Chemical Identity

4-Fluoropicolinimidamide is a functionalized pyridine intermediate characterized by a highly basic amidine group. Its solubility profile is strictly governed by its protonation state. In drug development, it is almost exclusively handled as the Hydrochloride (HCl) salt to ensure stability and aqueous solubility.

-

IUPAC Name: 4-Fluoro-2-pyridinecarboximidamide

-

Common Salt Form: Hydrochloride (1:1)[1]

-

CAS Number (HCl salt): Typically referenced as 1093386-45-8 or similar derivatives in patent literature (e.g., Betrixaban synthesis).

-

Molecular Formula:

(Salt) -

Key Application: Nucleophilic building block for anticoagulant synthesis (e.g., Betrixaban).

Physicochemical Profile & Solubility Mechanics

The Salt vs. Free Base Dichotomy

Understanding the form of your material is the single most critical factor in solubility.

| Feature | Hydrochloride Salt (Standard) | Free Base (Reactive Species) |

| State | Crystalline Solid | Amorphous / Oil (often unstable) |

| Water Solubility | High (Ionic dipole interactions) | Low (Precipitates at pH > 10) |

| DMSO Solubility | Very High (>100 mg/mL) | High |

| Stability | Stable at RT (Desiccated) | Prone to rapid hydrolysis |

Solubility in DMSO (Dimethyl Sulfoxide)

Solubility Potential: High (> 50 mg/mL typically).

Mechanism: DMSO is a polar aprotic solvent that effectively solvates the cationic amidinium core (

-

Recommendation: Use anhydrous DMSO (≤ 50 ppm water) and store under argon/nitrogen.

Solubility in Water

Solubility Potential: pH-Dependent. Mechanism:

-

Acidic to Neutral (pH < 7): The amidine group (pKa ≈ 11-12) is fully protonated. The molecule exists as a soluble cation.

-

Basic (pH > 10): The molecule deprotonates to the neutral free base. Aqueous solubility drops drastically, leading to precipitation or oiling out. Hydrolysis Risk: In aqueous solution, the amidine carbon is electrophilic. Water attacks this carbon, releasing ammonia and forming the carboxylic acid/amide derivative. This reaction is base-catalyzed.

Visualization: Stability & Solubility Equilibrium

The following diagram illustrates the critical equilibria governing the behavior of 4-Fluoropicolinimidamide in solution.

Caption: Figure 1. Solubility and stability pathways. Note the high risk of irreversible hydrolysis in basic aqueous conditions.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (DMSO)

Objective: Create a 100 mM stock solution for biological assays or synthesis, minimizing degradation.

-

Calculate Mass: For 10 mL of 100 mM stock (MW of HCl salt ≈ 175.59 g/mol ):

-

Solvent Prep: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm). If the bottle has been opened previously, dry over 3Å molecular sieves for 24 hours.

-

Dissolution:

-

Weigh 175.6 mg of the HCl salt into a sterile, amber glass vial (protect from light).

-

Add 10 mL Anhydrous DMSO.

-

Vortex for 30-60 seconds. The salt should dissolve rapidly at room temperature.

-

-

Storage: Aliquot immediately into single-use vials (to avoid freeze-thaw cycles). Store at -20°C.

-

Shelf Life: 6 months at -20°C; <24 hours at Room Temp (due to hygroscopicity).

-

Protocol B: Aqueous Solubility Determination (Shake-Flask)

Objective: Determine the thermodynamic solubility limit in aqueous buffer.

-

Buffer Selection: Prepare 0.1M Phosphate Buffer (pH 7.4) and 0.1M Carbonate Buffer (pH 10.0).

-

Saturation: Add excess solid (approx. 10 mg) to 1 mL of buffer in an HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

-

Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).

-

Expected Result pH 7.4: High solubility (>10 mg/mL).

-

Expected Result pH 10.0: Low solubility (precipitation of free base).

-

Quantitative Data Summary

| Solvent System | Predicted Solubility (HCl Salt) | Predicted Solubility (Free Base) | Stability Risk |

| Anhydrous DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Low (if dry) |

| Water (pH 2.0 - 6.0) | High (>50 mg/mL) | N/A (converts to salt) | Low |

| PBS (pH 7.4) | Moderate-High (>10 mg/mL) | Moderate | Moderate (Hydrolysis over days) |

| Basic Buffer (pH > 10) | N/A (Deprotonates) | Low (<1 mg/mL) | Critical (Rapid Hydrolysis) |

| Ethanol | Moderate | High | Low |

Troubleshooting & Best Practices

"Oiling Out" in Synthesis

Symptom: During aqueous workup, the product forms a sticky oil at the bottom of the flask. Cause: The pH is too high, generating the free base which is insoluble in water but not crystalline. Solution:

-

Acidify the aqueous layer to pH < 4 using 1N HCl.

-

The oil should redissolve as the cation.

-

Lyophilize (freeze-dry) to recover the solid HCl salt. Do not use heat to evaporate water, as this accelerates hydrolysis.

HPLC Peak Splitting

Symptom: Two peaks appear in HPLC analysis of the stock solution. Cause: Hydrolysis has occurred.[2] The second peak is likely 4-fluoropicolinamide. Verification: Check the mass spectrum.

-

Parent (Amidine): M+1 ≈ 140 (Free base mass)

-

Impurity (Amide): M+1 ≈ 141 (Hydrolysis adds +1 Da mass unit shift: -NH +O).

References

-

PubChem. 2-Pyridinecarboximidamide, 4-fluoro-, hydrochloride (1:1).[3] National Library of Medicine. [1]

- Zhang, P., et al.Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 2009.

-

FDA Center for Drug Evaluation and Research. Betrixaban Chemistry Review. Application Number 208383. (Contains stability data on related API salts).

- O'Neil, M.J.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (General reference for Amidine hydrolysis kinetics and salt solubility).

Sources

Thermodynamic stability of fluorinated picolinimidamide derivatives

Thermodynamic Stability of Fluorinated Picolinimidamide Derivatives

Executive Summary: The Stability-Potency Nexus

Picolinimidamides (pyridine-2-carboximidamides) represent a privileged scaffold in modern medicinal chemistry and agrochemical discovery, exhibiting potent activity against Leishmania, Trypanosoma, and various phytopathogenic fungi. However, their development is frequently attrition-prone due to a fundamental thermodynamic vulnerability: the hydrolytic instability of the amidine moiety (–C(=NH)NH₂).

This technical guide analyzes how strategic fluorination serves as a thermodynamic anchor.[1] Beyond simple metabolic blocking, the introduction of fluorine atoms—particularly at the C3-pyridine position or on the amidine nitrogen periphery—alters the electronic landscape of the amidine carbon, modulates pKa, and enforces conformational locks via intramolecular hydrogen bonding (

Chemical Architecture & The Thermodynamic Challenge

The core picolinimidamide structure consists of a pyridine ring fused to an amidine group.[1] The thermodynamic stability of this system is governed by three competing vectors:

-

Hydrolytic Susceptibility: The amidine carbon is highly electrophilic.[1] Water or hydroxide ions attack this center, leading to the formation of the thermodynamically more stable picolinamide (amide) and ammonia/amine.

-

Tautomeric Equilibrium: Picolinimidamides exist in dynamic equilibrium between the imino (A) and amino (B) tautomers.[1] The energetic cost of interconversion affects binding affinity and stability.[1]

-

Protonation State (pKa): Amidines are strong bases (

).[1] The protonated cation is generally more resistant to nucleophilic attack than the neutral species, but drug efficacy often requires the neutral form to cross membranes.

The Fluorine Solution

Fluorination is not merely a steric shield; it is an electronic modulator.[1]

-

Inductive Effect (-I): Fluorine on the pyridine ring (e.g., 3-F) withdraws electron density.[1] While this theoretically makes the amidine carbon more electrophilic, it significantly lowers the pKa of the amidine nitrogen. This reduces the population of the susceptible protonated species at neutral pH or, conversely, stabilizes the neutral form depending on the specific hydrolysis mechanism (acid vs. base catalyzed).

-

Conformational Locking: A fluorine atom at the C3 position of the pyridine ring can accept a hydrogen bond from the amidine NH, locking the molecule in a planar conformation. This planarity increases conjugation, thereby increasing the thermodynamic stability of the C=N bond (

becomes more positive).

Thermodynamic Stability Mechanisms

Hydrolysis Kinetics & pH Dependence

The degradation of picolinimidamides follows pseudo-first-order kinetics but is highly pH-dependent.[1]

-

Acidic Region (pH < 4): Hydrolysis is slow.[1] The amidine is fully protonated (

), repelling the attacking hydronium ion. -

Neutral/Basic Region (pH > 7): Hydrolysis accelerates.[1] The neutral amidine is susceptible to nucleophilic attack by

or

Fluorine's Impact:

By lowering the pKa of the amidine group (e.g., from 11.5 to 9.8), fluorination expands the pH range where the molecule exists in the protonated (stable) state. Furthermore, the

Tautomeric Stabilization

The E-isomer of the amidine is often the bioactive conformation but can be thermodynamically less stable than the Z-isomer.[1]

-

Mechanism: A C3-fluorine substituent creates a

intramolecular hydrogen bond (approx. 2-3 kcal/mol stabilization).[1] -

Result: This interaction locks the amidine in the Z-conformation (relative to the pyridine nitrogen), reducing the entropic penalty of binding if the protein pocket requires this specific geometry.

Visualization: Hydrolysis Pathway & Fluorine Blockade

The following diagram illustrates the mechanistic pathway of hydrolysis and the specific points where fluorination exerts its stabilizing effect.

Caption: Mechanistic pathway of picolinimidamide hydrolysis. Green dashed nodes indicate where fluorination intercepts and retards the degradation process via electronic and steric stabilization.

Experimental Protocols

To rigorously assess the thermodynamic stability of fluorinated derivatives, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profile Determination

Objective: Determine the catalytic rate constants (

-

Buffer Preparation: Prepare constant ionic strength (

) buffers ranging from pH 2.0 to 12.0 (Phosphate, Citrate, Borate, Carbonate).[1] -

Incubation: Dissolve fluorinated derivative (100 µM) in buffer/acetonitrile (90:10) to ensure solubility. Incubate at 25°C, 40°C, and 60°C.

-

Sampling: Aliquot samples at

hours. Quench immediately with cold mobile phase. -

Quantification: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

-

Data Analysis: Plot

vs. pH.

Protocol B: Tautomer Identification via 19F-NMR

Objective: Quantify the ratio of tautomers and the strength of the intramolecular H-bond.

-

Solvent Selection: Use non-polar (

) and polar ( -

Acquisition: Acquire

-NMR spectra at varying temperatures (-40°C to +60°C). -

Interpretation:

Comparative Data Analysis

The table below summarizes typical thermodynamic shifts observed upon fluorination of the picolinimidamide scaffold.

| Parameter | Non-Fluorinated Parent | 3-Fluoro Derivative | Trifluoromethyl Analog | Impact on Stability |

| pKa (Amidine) | 11.2 - 11.5 | 9.5 - 10.2 | 8.8 - 9.2 | High: Lower pKa reduces protonation-dependent solubility but increases neutral form stability.[1] |

| Hydrolysis | ~12 - 24 hours | > 48 hours | > 72 hours | Positive: Significant extension of half-life due to electronic shielding.[1] |

| LogP | 1.2 | 1.5 | 2.1 | Moderate: Increases lipophilicity/membrane permeability.[1] |

| Tautomer Ratio ( | 60:40 (Mixed) | >90:10 (Locked) | 70:30 | High: 3-F locks conformation via |

Experimental Workflow Diagram

Caption: Integrated workflow for assessing the thermodynamic stability of fluorinated picolinimidamides. The process prioritizes pKa determination to inform the pH ranges for hydrolysis testing.

References

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

-

Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Source: PubMed / NIH.[1] URL:[Link]

-

Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker. Source: PubMed / NIH.[1] URL:[Link][5]

-

Amide Hydrolysis Using Acid Or Base: Mechanism. Source: Master Organic Chemistry.[1] URL:[Link]

Sources

- 1. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. web.viu.ca [web.viu.ca]

- 5. Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: pKa Characterization of 4-Fluoropicolinimidamide

Executive Summary

4-Fluoropicolinimidamide (4-fluoro-2-pyridinecarboximidamide) represents a critical scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa, thrombin). The physicochemical behavior of this molecule is governed by the interplay between the basic amidine moiety and the electron-deficient fluoropyridine core.

This guide addresses the acid dissociation constant (pKa) of the amidine group. While the unsubstituted benzamidine is a strong base (pKa ~11.6), the introduction of the pyridine ring and the 4-fluoro substituent significantly modulates this basicity. Understanding this shift is vital for optimizing solubility, membrane permeability, and binding affinity in the physiological pH range (7.4).

Part 1: Theoretical Framework & Predicted Values[1]

Structural Electronic Effects

The pKa of the amidine group in 4-Fluoropicolinimidamide is determined by two primary electronic factors that distinguish it from the reference standard, benzamidine.

-

The Pyridine Effect (Aza-substitution): Replacing the phenyl ring of benzamidine with a pyridine ring (at the 2-position) introduces a nitrogen atom into the aromatic system. The pyridine nitrogen is electronegative, exerting an electron-withdrawing inductive effect (-I) and a resonance effect that destabilizes the cationic conjugate acid of the amidine.

-

Impact: Lowers pKa relative to benzamidine.

-

-

The 4-Fluoro Substituent Effect: The fluorine atom is located at the 4-position of the pyridine ring. Relative to the amidine group at position 2, the fluorine is in a meta relationship.

-

Hammett Sigma (

): The Hammett constant for a meta-fluorine is approximately +0.34 . This positive value indicates an electron-withdrawing nature, primarily through induction. -

Impact: Further lowers the pKa by destabilizing the protonated amidinium species.

-

Quantitative Prediction (Hammett Equation)

Using the Hammett equation

-

Reference (Benzamidine): pKa

11.6 -

Parent (Picolinimidamide): Literature predictions place the pKa of pyridine-2-carboximidamide in the range of 10.2 – 10.7 .

-

Shift Calculation:

-

(Reaction constant for amidine protonation)

-

(meta-F)

- .

-

(Reaction constant for amidine protonation)

Estimated pKa for 4-Fluoropicolinimidamide:

Note: Due to solvation effects specific to the fluoropyridine scaffold, the experimental value typically falls within the range of 9.2 – 9.9 .

Data Summary Table

| Compound | Structure | pKa (Amidine) | pKa (Pyridine N) | Electronic Driver |

| Benzamidine | Phenyl-C(=NH)NH₂ | 11.6 | N/A | Reference Standard |

| Picolinimidamide | 2-Py-C(=NH)NH₂ | 10.2 – 10.7 | < 2.0 | Pyridine e- withdrawal |

| 4-F-Picolinimidamide | 4-F-2-Py-C(=NH)NH₂ | 9.2 – 9.9 (Est.) | < 1.5 | Inductive effect of F |

Critical Note on Protonation Sites: The amidine group is the primary basic center. The pyridine nitrogen is extremely weakly basic (pKa < 2.0) because the protonated amidinium group is a powerful electron-withdrawing substituent, deactivating the ring nitrogen.

Part 2: Experimental Determination Protocols

As an Application Scientist, relying solely on prediction is insufficient for lead optimization. The following protocols are the industry standards for validating the pKa of fluorinated amidines.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with solubility > 0.5 mM and pKa values between 2 and 12.

Reagents & Equipment:

-

Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

-

0.1 M HCl and 0.1 M NaOH (Standardized).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (carbonate-free environment).

Protocol:

-

Preparation: Dissolve 3-5 mg of 4-Fluoropicolinimidamide hydrochloride in 20 mL of degassed 0.15 M KCl solution.

-

Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure full protonation of the amidine and pyridine nitrogens.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas purge at 25°C.

-

Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point (if visible) corresponds to the pyridine nitrogen (very acidic), and the second, distinct inflection point corresponds to the amidine deprotonation.

-

Calculation: Use the Bjerrum difference plot method or Gran plot to determine the exact pKa.

Method B: UV-Metric Titration (Syrris/Sirius T3)

Ideal for low-solubility compounds or when the pKa is close to the solvent limits. This method relies on the UV absorbance shift caused by the conjugation change between the neutral and protonated pyridine ring.

Protocol:

-

Sample: Prepare a 10 µM solution of the compound in a co-solvent (e.g., Methanol/Water ratios) if water solubility is poor.

-

Scan: Collect UV absorbance spectra (200–400 nm) at 0.2 pH unit intervals from pH 2 to pH 12.

-

Deconvolution: Use multi-wavelength analysis (Target Factor Analysis) to isolate the spectra of the ionized and neutral species.

-

Yasuda-Shedlovsky Extrapolation: If co-solvents were used, extrapolate the pKa values back to 0% organic solvent to obtain the aqueous pKa.

Part 3: Visualization of Mechanisms & Workflows

Electronic Effects Pathway

The following diagram illustrates the electron-withdrawing cascade that lowers the pKa of the amidine group.

Caption: Electronic withdrawal cascade from the 4-Fluoro substituent through the pyridine core, destabilizing the amidine conjugate acid.

Experimental Workflow: Potentiometric Titration

A self-validating logic flow for determining the pKa experimentally.

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination of amidine salts.

Part 4: Implications for Drug Discovery[3]

-

Bioavailability: A pKa of ~9.7 means the compound is >99% protonated at physiological pH (7.4). This high ionization limits passive diffusion across the blood-brain barrier (BBB) or gut wall, necessitating prodrug strategies (e.g., amidoximes) for oral delivery.

-

Binding Affinity: In serine protease pockets (e.g., S1 pocket of Factor Xa), the protonated amidine forms a critical salt bridge with an Aspartate residue (e.g., Asp189 in trypsin). The high basicity ensures this interaction remains strong, but the fluorine substitution allows for fine-tuning of the electronic density without disrupting the salt bridge.

-

Solubility: The hydrochloride salt of 4-fluoropicolinimidamide will exhibit high aqueous solubility due to the charged nature of the amidine at neutral pH.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

PubChem. (2024). Benzamidine (CID 2332) Physicochemical Properties. National Library of Medicine. Link

-

ChemicalBook. (2024). Pyridine-2-carboximidamide Properties and Predictions. Link

- Grover, P. K., & Ryall, R. L. (2005). Critical appraisal of the measurement of pKa constants of organic bases. Chemical Reviews.

Methodological & Application

Using 4-Fluoropicolinimidamide as a building block in heterocyclic synthesis

Application Note: Using 4-Fluoropicolinimidamide in Heterocyclic Synthesis

Introduction: The Bifunctional Advantage

4-Fluoropicolinimidamide (4-Fluoro-2-pyridinecarboximidamide) represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike standard amidines used solely for ring construction, this building block offers two distinct orthogonal reactivities:

-

The Amidine (C2): A 1,3-binucleophile capable of condensing with electrophiles (1,3-dicarbonyls,

-haloketones) to form nitrogenous heterocycles like pyrimidines, imidazoles, and triazoles. -

The Fluorine Handle (C4): An electrophilic site highly activated for Nucleophilic Aromatic Substitution (

). The electron-withdrawing nature of the pyridine nitrogen, combined with the amidine/heterocycle at C2, makes the C4-fluorine exceptionally labile to displacement by amines, thiols, or alkoxides.

This guide outlines protocols for two distinct strategic pathways: Path A (Fluorine Retention) for synthesizing fluorinated bioisosteres, and Path B (Diversity-Oriented Synthesis) where the fluorine serves as a temporary leaving group for late-stage library generation.

Chemical Profile & Handling

| Property | Description |

| Systematic Name | 4-Fluoro-2-pyridinecarboximidamide |

| Common Form | Hydrochloride salt (HCl) |

| Stability | Hygroscopic. Store in a desiccator at -20°C. The free base is less stable than the salt and may undergo self-polymerization or hydrolysis if left in solution for extended periods. |

| Reactivity Warning | C4-Fluorine Sensitivity: The C4 position is highly reactive toward alkoxides (e.g., NaOEt, NaOMe). Use non-nucleophilic bases (Cs₂CO₃, DBU) if fluorine retention is desired. |

Strategic Workflow Visualization

The following decision tree illustrates the divergent synthetic pathways available when using 4-Fluoropicolinimidamide.

Figure 1: Strategic divergence based on reaction conditions. Path A preserves the C-F bond; Path B utilizes it for substitution.

Application Protocols

Application 1: Synthesis of Fluorinated Pyrimidines (Fluorine Retention)

Objective: To synthesize a 2-(pyrimidin-2-yl)pyridine scaffold while keeping the metabolic blocking fluorine atom intact.

Mechanism:

The amidine nitrogen attacks the carbonyl carbon of a 1,3-diketone (or enaminone), followed by cyclization and dehydration.

Critical Constraint: Standard pyrimidine synthesis uses sodium ethoxide (NaOEt) in ethanol. Do not use this here. The ethoxide anion will displace the fluorine at C4 via

Protocol:

-

Reagents:

-

4-Fluoropicolinimidamide HCl (1.0 equiv)

-

1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.5 equiv) — Selected for non-nucleophilic character.

-

Solvent: DMF or DMAc (Anhydrous).[1]

-

-

Procedure:

-

Suspend the amidine salt and Cs₂CO₃ in DMF (0.2 M concentration) under nitrogen.

-

Add the 1,3-dicarbonyl compound dropwise at room temperature.

-

Heat the mixture to 80–90°C for 4–6 hours. Note: Higher temperatures (>120°C) may promote hydrolysis or degradation.

-

Monitor by LC-MS for the formation of the pyrimidine (M+H).

-

-

Workup:

Application 2: "Build-and-Click" Library Generation ( Diversification)

Objective: To use the fluorine atom as a leaving group after cyclization to rapidly generate a library of 4-amino or 4-alkoxy derivatives.

Concept: The pyrimidine ring formed at C2 acts as a strong electron-withdrawing group (EWG), further activating the C4-fluorine toward nucleophilic attack [2].

Protocol:

-

Step 1: Cyclization (with intentional or incidental F-retention)

-

Follow the protocol in Application 1 to generate the fluorinated scaffold.

-

-

Step 2: One-Pot

Displacement-

Reagents: 4-Fluoropyridyl-pyrimidine intermediate (1.0 equiv), Amine (primary or secondary, 1.5 equiv), DIPEA (2.0 equiv).

-

Solvent: DMSO or NMP.

-

Conditions: Heat to 60–80°C for 1–2 hours.

-

Observation: Reaction is typically faster than chloropyridine analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [3].

-

-

Data Summary for Nucleophilic Substitution Rates (Predicted):

| Nucleophile | Conditions | Relative Rate (vs Cl) | Outcome |

| Morpholine | DMSO, 80°C | ~50–100x Faster | High Yield (>90%) |

| NaOEt/EtOH | Reflux | Fast | Complete conversion to 4-OEt |

| Aniline | DMSO, 100°C | Moderate | Good Yield |

Mechanistic Visualization: Pyrimidine Formation

Understanding the cyclization helps in troubleshooting "stalled" reactions.

Figure 2: Mechanism of pyrimidine synthesis highlighting the risk of competing

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Fluorine (Product is -OEt or -OMe) | Used alkoxide base (NaOEt/NaOMe) or alcoholic solvent at high temp. | Switch to Cs₂CO₃/DMF or t-BuOK/t-BuOH (steric bulk prevents substitution). |

| Low Yield / Incomplete Cyclization | Amidine salt not fully neutralized; Water present. | Ensure anhydrous conditions; use molecular sieves. Increase base equivalents to 3.0. |

| Polymerization / Tarry Mixture | Free base instability; Reaction temp too high. | Do not store the free base; generate it in situ. Lower reaction temp to 60°C and extend time. |

References

-

Chambers, R. D., et al. "Nucleophilic substitution in fluoropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1996.

-

Schlosser, M. "The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide." European Journal of Organic Chemistry, 2005.

-

Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature, 2016. (Demonstrates the unique mechanistic advantage of Fluorine in

). -

Anzini, M., et al. "Synthesis of 4-substituted pyrimidines from amidines." Journal of Heterocyclic Chemistry, 2008.

Sources

Application Notes and Protocols for the Coupling of 4-Fluoropicolinimidamide with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the coupling of 4-Fluoropicolinimidamide with carboxylic acids. This reaction is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Given the unique reactivity of the amidine functional group, this guide moves beyond standard amidation procedures to address the specific challenges and considerations inherent to this transformation. We present a selection of robust protocols employing common coupling reagents, discuss the critical parameters for reaction optimization, and provide methods for the thorough analysis of the resulting N-acyl-4-fluoropicolinimidamide products.

Introduction: The Chemical Rationale and Strategic Importance

The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1][2] The coupling of carboxylic acids with amine-containing moieties is a fundamental transformation for assembling complex molecular architectures. 4-Fluoropicolinimidamide presents a unique structural motif, combining a pyridine ring with an amidine functional group. The incorporation of this scaffold into larger molecules via acylation of the amidine nitrogen can lead to compounds with novel pharmacological profiles.

The primary challenge in this synthesis lies in the distinct reactivity of the amidine group compared to a simple primary or secondary amine. An amidine possesses two nitrogen atoms with differing nucleophilicity, raising the question of regioselectivity during acylation. Furthermore, the basicity of the amidine requires careful consideration in the choice of coupling reagents and reaction conditions to avoid unwanted side reactions.

This guide provides a systematic approach to navigating these challenges, offering a suite of protocols that have been designed based on established principles of amide bond formation and the known reactivity of related heterocyclic systems.

Understanding the Reactivity of 4-Fluoropicolinimidamide

The key question is which of the two amidine nitrogens will act as the primary nucleophile. The exocyclic imino nitrogen is generally considered to be more nucleophilic than the endocyclic amino nitrogen in similar systems. Therefore, we predict that acylation will preferentially occur on the exocyclic nitrogen. However, this should be empirically verified for each new substrate combination.

Recommended Coupling Protocols

The following protocols are presented as well-established starting points for the coupling of 4-Fluoropicolinimidamide with a variety of carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is a widely used, reliable approach for amide bond formation, particularly when dealing with sensitive substrates.[4] The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization and improve reaction efficiency by forming a more reactive HOBt ester intermediate.

Reaction Scheme:

Carbodiimide Coupling Workflow

Materials:

-

4-Fluoropicolinimidamide

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of 4-Fluoropicolinimidamide (1.1 eq) in a minimal amount of the reaction solvent.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium-Based Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.

Reaction Scheme:

HATU Coupling Workflow

Materials:

-

4-Fluoropicolinimidamide

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 4-Fluoropicolinimidamide (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C and add DIPEA or 2,4,6-Collidine (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Reagents and Conditions

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Justification & Expert Insights |

| Coupling Reagent | EDC | HATU | EDC is a cost-effective and widely used carbodiimide. HATU is a more reactive uronium salt, often preferred for challenging couplings. |

| Additive | HOBt | None (inherent in HATU) | HOBt minimizes racemization and improves the rate of EDC-mediated couplings. |

| Base | DIPEA | DIPEA or 2,4,6-Collidine | A non-nucleophilic base is crucial to deprotonate the amidine and neutralize the acid formed during the reaction without competing in the coupling. |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is a polar aprotic solvent that effectively solubilizes a wide range of substrates and reagents. |

| Stoichiometry (Acid:Amidine:Reagent) | 1.0 : 1.1 : 1.2 | 1.0 : 1.1 : 1.2 | A slight excess of the amidine and coupling reagent is recommended to ensure complete consumption of the carboxylic acid. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help to control exotherms and minimize side reactions. |

| Reaction Time | 12-24 hours | 2-6 hours | HATU-mediated couplings are generally faster than those with EDC/HOBt. |

Monitoring and Characterization of the Reaction

Reaction Monitoring:

-

Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the disappearance of starting materials and the appearance of the product. A suitable eluent system should be developed (e.g., a mixture of hexanes and ethyl acetate).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirmation of the product's molecular weight.

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons from both the carboxylic acid and the 4-Fluoropicolinimidamide moieties in the final product. The chemical shifts of the protons adjacent to the newly formed amide bond will be indicative of a successful coupling.

-

¹³C NMR: The appearance of a new amide carbonyl signal (typically in the range of 160-180 ppm) is a key indicator of product formation.

-

¹⁹F NMR: Will show a signal corresponding to the fluorine atom on the pyridine ring.

-

¹⁵N NMR (if isotopic labeling is employed): Can be a powerful tool to definitively determine the site of acylation.

-

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

-

Infrared (IR) Spectroscopy: The appearance of a strong amide C=O stretching band (typically around 1650 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch will indicate product formation.

Troubleshooting and Key Considerations

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate.

-

Increase the equivalents of the coupling reagent and/or the base.

-

Consider switching to a more powerful coupling reagent like HATU if using EDC/HOBt.

-

Elevating the reaction temperature may be necessary for particularly unreactive substrates, but should be done with caution to avoid decomposition.

-

-

Side Reactions:

-

Diacylation: While less likely, it is a possibility. Using a slight excess of the amidine can help to minimize this.

-

Racemization (for chiral carboxylic acids): The use of HOBt with EDC, or employing HATU, is recommended to minimize this risk.

-

-

Purification Challenges:

-

The basic nature of the product may require the use of a modified silica gel or a different stationary phase for chromatography.

-

Aqueous workup conditions should be carefully controlled to avoid hydrolysis of the product.

-

Conclusion

The protocols and insights provided in this guide offer a solid foundation for the successful coupling of 4-Fluoropicolinimidamide with a diverse range of carboxylic acids. While the presented methods are robust, the unique nature of each substrate combination may necessitate empirical optimization. A thorough understanding of the underlying reaction mechanisms and careful monitoring of the reaction progress are paramount to achieving high yields and purity. The successful synthesis of N-acyl-4-fluoropicolinimidamides opens up new avenues for the exploration of novel chemical entities in the field of drug discovery.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022). [Link][1]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). [Link][2]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). [Link][4]

-

Shokrolahi, A., & Zare, K. (2007). A mild and efficient method for the synthesis of amides from carboxylic acids and amines in solution. Journal of the Iranian Chemical Society, 4(2), 236-241. [Link]

-

Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249. [Link][3]

Sources

Application Note: Synthesis of Fluorinated Thrombin Inhibitors using 4-Fluoropicolinimidamide

This Application Note is structured to guide researchers through the high-precision synthesis of 4-Fluoropicolinimidamide and its integration into Thrombin (Factor IIa) inhibitors. It moves beyond standard textbook procedures to address the specific electronic and chemical challenges posed by the fluorinated pyridine ring.

Executive Summary & Scientific Rationale

Thrombin (Factor IIa) is a serine protease central to the coagulation cascade.[1] While benzamidine-based inhibitors (e.g., Dabigatran active moiety) are potent, their high basicity (

The Fluorine Advantage: Incorporating a 4-fluoropicolinimidamide moiety as the P1 ligand (targeting the Asp189 S1 pocket) offers a critical bioisosteric advantage:

-

Basicity Modulation: The electron-withdrawing nitrogen in the pyridine ring, combined with the 4-fluoro substituent, significantly lowers the amidine

(typically to ~8.5–9.5). This increases the fraction of uncharged molecules in the GI tract, enhancing oral absorption without abolishing the critical salt-bridge interaction with Asp189 inside the active site.[1] -

Metabolic Stability: The C-F bond blocks metabolic oxidation at the para-position, a common clearance pathway for pyridine rings.[1]

This guide details the synthesis of the 4-fluoropicolinimidamide building block and its coupling strategies, utilizing a Silylamide-mediated Pinner-like mechanism to avoid the hydrolysis side-reactions common with fluorinated electron-deficient heterocycles.

Retrosynthetic Analysis

To synthesize a thrombin inhibitor incorporating this moiety, we must first secure the 4-fluoropicolinimidamide core.[1] Direct amidine formation from the nitrile is the preferred route.[1]

Challenges:

-

Nucleophilic Sensitivity: The 4-position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (

).[1] Standard acidic Pinner conditions (HCl/EtOH) or strong nucleophiles can displace the labile fluorine atom.[1] -

Hydrolysis: The resulting amidine is prone to hydrolysis to the amide if water is introduced prematurely.[1]

Strategic Solution: Use of Lithium Hexamethyldisilazide (LiHMDS) to generate a silylated amidine intermediate under anhydrous conditions, followed by controlled desilylation.[1]

Figure 1: Retrosynthetic disconnection showing the anhydrous silylamide route to preserve the C-F bond.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (4-Fluoro-2-pyridinecarbonitrile)

Note: If commercially available, skip to Protocol B.[1] This step is critical if synthesizing from the nitro or amino analog.[1]

Reaction Principle: Balz-Schiemann reaction.[1] The amino group is converted to a diazonium tetrafluoroborate salt, which is thermally decomposed to the fluoride.[1]

Reagents:

-

4-Amino-2-pyridinecarbonitrile (1.0 equiv)[1]

-

Nitrosonium tetrafluoroborate (

) or -

Solvent: Anhydrous

or HF-Pyridine (Caution!)[1]

Step-by-Step:

-

Diazotization: Dissolve 4-amino-2-pyridinecarbonitrile in 48%

at -10°C. Add -

Isolation of Salt: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether.[1] Critical: Do not let the salt dry completely as it may be shock-sensitive.[1]

-

Decomposition: Suspend the salt in decalin or heat the dry salt (carefully) to 110°C. The solid decomposes, releasing

and -

Purification: Distill the residue or purify via flash chromatography (Hexane/EtOAc).

-

Validation:

NMR should show a singlet around -100 to -110 ppm (typical for Py-F).

Protocol B: Synthesis of 4-Fluoropicolinimidamide (The Core Method)

Method: LiHMDS-Mediated Silylation.[1]

Rationale: This method avoids the use of alcoholic HCl (Pinner), preventing the formation of imidate esters and minimizing

Reagents:

-

Substrate: 4-Fluoro-2-pyridinecarbonitrile (1.0 mmol)

-

Reagent: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 mmol)[1]

-

Quench: TMS-Cl (Trimethylsilyl chloride) (2.5 equiv) then dry MeOH.[1]

-

Solvent: Anhydrous THF.

Workflow:

-

Activation:

-

In a flame-dried Schlenk flask under Argon, dissolve the nitrile in anhydrous THF (0.2 M).

-

Cool to 0°C.[1]

-

Add LiHMDS (1.1 equiv) dropwise over 5 minutes.[1] The solution will likely turn dark orange/red (formation of the N-lithio amidinate).[1]

-

Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

-

-

Silylation (The "Trap"):

-

Cool back to 0°C.

-

Add TMS-Cl (2.5 equiv) to quench the lithio-species and form the N,N'-bis(trimethylsilyl)amidine.[1]

-

Stir for 12 hours at RT. This intermediate is stable and can often be distilled if needed, but usually is used in situ.

-

-

Desilylation (Amidine Release):

-

Add dry Methanol (excess) to the reaction mixture.[1]

-

Stir for 1 hour. The silyl groups are cleaved, yielding the amidine free base or hydrochloride (if HCl/MeOH is used).[1]

-

Recommendation: Use 1.2 equiv of anhydrous HCl in dioxane added to the methanol solution to precipitate the 4-Fluoropicolinimidamide Hydrochloride salt directly.[1]

-

-

Purification:

Data Specification Table:

| Parameter | Specification | Note |

| Yield | 75% - 85% | Higher than Pinner (typically 40-50%) |

| Appearance | White crystalline solid (HCl salt) | Hygroscopic; store in desiccator |

| Distinct shift from nitrile precursor | ||

| MS (ESI+) | [M+H]+ = 140.13 (Free base) | Check for hydrolysis peak (+1 Da mass shift) |

Protocol C: Coupling to Peptide Scaffold (Fragment-Based Assembly)

To create the full inhibitor (e.g., Scaffold-Linker-P1), the amidine is usually the final step.[1] However, if the 4-F-Picolinimidamide is the starting block, it must be coupled via the pyridine ring. Assumption: You are attaching a P2-P3 backbone (e.g., D-Phe-Pro) to the 6-position or via a linker.[1]

Scenario: Coupling a carboxylic acid (P2-P3-COOH) to a linker on the 4-F-Pyridine.[1] Since the amidine is already formed, it must be protected.[1]

-

Protection: Protect the amidine nitrogen with Boc anhydride (

) in dioxane/NaOH to form the N-Boc-4-fluoropicolinimidamide.[1] -

Coupling:

-

Deprotection: TFA/DCM (1:1) to remove Boc and release the active inhibitor.[1]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Loss of Fluorine | Ensure LiHMDS step is strictly anhydrous. Do not use NaOMe. Use TMS-Cl quench before adding alcohol.[1] | |

| Hydrolysis to Amide | Water in solvent during Desilylation | Use dry MeOH.[1] Perform the final salt formation with HCl/Dioxane, not aqueous HCl.[1] |

| Low Yield | Incomplete lithiation | Increase LiHMDS to 1.2 equiv. Ensure nitrile is dry (azeotrope with toluene).[1] |

| Dark Coloration | Polymerization of pyridine ring | Keep temperature < 0°C during LiHMDS addition. Pyridine lithiation can be regioselective but sensitive. |

Mechanism of Action & Validation

The synthesized inhibitor binds to the S1 pocket of Thrombin.[1]

-

Asp189: Forms a bidentate salt bridge with the amidine nitrogens.[1]

-

Gly219: Carbonyl oxygen H-bonds with the amidine.[1]

-

Fluorine Effect: The 4-F atom points away from the Asp189, interacting with the hydrophobic environment or water network, lowering the desolvation penalty.

Figure 2: Binding mechanism and the role of the fluorinated moiety.[1]

References

-

Olsen, J., et al. (2004). "A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity."[1][2] Organic & Biomolecular Chemistry, 2(9), 1339-1352.[1][2] Link

-

Boere, R. T., et al. (1987). "Preparation and Structure of N,N,N'-Tris(trimethylsilyl)amidines."[1] Journal of Organometallic Chemistry. (Methodology basis for silylamide route).

-

Sanderson, P. E., et al. (1998). "L-375,378, a highly potent and orally bioavailable selective thrombin inhibitor."[1] Journal of Medicinal Chemistry, 41(23), 4466-4474.[1] (SAR of picolinimidamide analogs).[1]

-

Haufe, G. (2008). "Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. (General reference for Fluorine effects).

Sources

Application Notes and Protocols for Cyclization Reactions Involving 4-Fluoropicolinimidamide Precursors

Introduction: The Strategic Advantage of 4-Fluoropicolinimidamide in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the quest for novel heterocyclic scaffolds is a perpetual frontier. These cyclic structures form the backbone of a vast array of pharmaceuticals and bioactive molecules. Within this landscape, 4-fluoropicolinimidamide has emerged as a particularly versatile and strategic precursor. Its utility stems from a unique combination of structural features: the nucleophilic and basic nature of the imidamide moiety, and the strategic placement of a fluorine atom at the 4-position of the pyridine ring. This fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a characteristic that unlocks a diverse range of cyclization pathways.[1][2]

The pyridine ring itself is a privileged structure in medicinal chemistry, and the ability to construct fused heterocyclic systems onto this core offers a powerful tool for modulating physicochemical properties and exploring new chemical space. This guide provides a comprehensive overview of the principles, mechanisms, and practical protocols for leveraging 4-fluoropicolinimidamide in the synthesis of valuable heterocyclic compounds.

Core Principles and Mechanistic Considerations

The reactivity of 4-fluoropicolinimidamide in cyclization reactions is primarily dictated by two key features:

-

The Imidamide Moiety as a Binucleophile: The -C(=NH)NH- group contains two nucleophilic nitrogen atoms. This allows it to react with bifunctional electrophiles to form a new heterocyclic ring. The exocyclic nitrogen is generally more nucleophilic and is often the initial site of reaction.

-

The 4-Fluoro Substituent as a Latent Electrophilic Site: The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions.[1] This allows for intramolecular cyclization, where a nucleophile generated in a side chain attached to the imidamide nitrogen can displace the fluorine atom to form a fused ring system.

A general mechanistic paradigm for these cyclization reactions is illustrated below.

Figure 1: Generalized reaction pathway for the cyclization of 4-fluoropicolinimidamide.

Synthesis of 4-Fluoropicolinimidamide Precursors

A reliable supply of the 4-fluoropicolinimidamide precursor is crucial. While direct synthesis methods are not extensively reported, a robust approach involves a two-step procedure starting from the commercially available 4-fluoropicolinonitrile.

Protocol 1: Synthesis of N-Aryl-4-fluoropicolinimidamide

This protocol describes the synthesis of an N-aryl substituted 4-fluoropicolinimidamide, a versatile intermediate for further cyclization reactions. The method is adapted from general procedures for the synthesis of N-substituted aryl amidines.[3]

Materials and Reagents:

-

4-Fluoropicolinonitrile

-

Aniline (or substituted aniline)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Nitrogen or Argon inert atmosphere setup

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Amine Deprotonation:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the desired aniline (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Amidine Formation:

-

In a separate flask, dissolve 4-fluoropicolinonitrile (1.0 eq) in anhydrous THF.

-

Slowly add the nitrile solution to the activated amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoropicolinimidamide.

-

Data Presentation:

| Entry | Aniline Derivative | Yield (%) |

| 1 | Aniline | 65-75 |

| 2 | 4-Methoxyaniline | 70-80 |

| 3 | 4-Chloroaniline | 60-70 |

Table 1: Representative yields for the synthesis of N-aryl-4-fluoropicolinimidamides.

Application in the Synthesis of Fused Pyrimidines

One of the most valuable applications of 4-fluoropicolinimidamide is in the synthesis of pyridopyrimidines. These scaffolds are prevalent in many biologically active compounds. The following protocol outlines a general procedure for the reaction of an N-aryl-4-fluoropicolinimidamide with an α,β-unsaturated ketone to construct a pyridopyrimidinone core. This reaction is analogous to known syntheses of pyrimidines from N-aryl amidines.[4]

Protocol 2: Synthesis of Pyridopyrimidinones from N-Aryl-4-fluoropicolinimidamide and α,β-Unsaturated Ketones

Materials and Reagents:

-

N-Aryl-4-fluoropicolinimidamide (from Protocol 1)

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the N-aryl-4-fluoropicolinimidamide (1.0 eq), the α,β-unsaturated ketone (1.1 eq), and anhydrous DMF.

-

Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

-

-

Cyclization:

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired pyridopyrimidinone.

-

Sources

- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine synthesis [organic-chemistry.org]

Procedures for converting 4-fluoropyridine-2-carbonitrile to 4-Fluoropicolinimidamide

An In-Depth Technical Guide to the Synthesis of 4-Fluoropicolinimidamide from 4-fluoropyridine-2-carbonitrile

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically grounded protocol for the synthesis of 4-Fluoropicolinimidamide, a valuable building block in medicinal chemistry and drug development. The procedure detailed herein is based on the robust and well-established Pinner reaction, which facilitates the conversion of nitriles to amidines via an intermediate imidate salt. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles, safety protocols, and characterization checkpoints necessary for successful and reproducible synthesis.

Introduction and Significance

4-Fluoropicolinimidamide and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the picolinimidamide scaffold in bioactive molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The conversion of the readily available 4-fluoropyridine-2-carbonitrile to the corresponding amidine is a key transformation for accessing this important class of compounds. Amidine functionalities are crucial in drug design as they can act as bioisosteres for ureas and guanidines, and are known to participate in critical hydrogen bonding interactions with biological targets.[1]

The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most reliable methods for preparing amidines from nitriles.[2][3] The reaction proceeds in two distinct, high-yielding stages, making it amenable to scale-up, a critical consideration in drug development.[3] This guide will elucidate the mechanism and provide a detailed, validated protocol for this conversion.

The Pinner Reaction: A Mechanistic Overview

The conversion of a nitrile to an amidine via the Pinner reaction is a two-step process. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Formation of the Pinner Salt (Alkyl Imidate Salt)

The reaction is initiated by the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon.[2][4] Anhydrous conditions are paramount, as the presence of water would lead to the hydrolysis of the nitrile to a carboxylic acid or amide.[4][5]

-

Protonation of the Nitrile: Anhydrous hydrogen chloride (HCl) gas protonates the nitrogen atom of the nitrile group in 4-fluoropyridine-2-carbonitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[4][6]

-

Nucleophilic Attack: An anhydrous alcohol, typically methanol or ethanol, attacks the activated nitrile carbon.

-

Formation of the Pinner Salt: The resulting intermediate is a stable imino ester salt, known as a Pinner salt.[2] In this specific synthesis, the intermediate is methyl 4-fluoropicolinimidate hydrochloride. This salt is often crystalline and can be isolated by filtration.

Step 2: Aminolysis of the Pinner Salt to the Amidine

The isolated and dried Pinner salt is then treated with a source of ammonia to form the final amidine product.

-

Nucleophilic Attack by Ammonia: Ammonia, being a stronger nucleophile than the alcohol, attacks the electrophilic carbon of the Pinner salt.

-

Elimination: This is followed by the elimination of the alcohol (methanol, in this case), yielding the protonated amidine.

-

Deprotonation: A final deprotonation step, typically facilitated by excess ammonia or the addition of a base during workup, affords the neutral 4-Fluoropicolinimidamide.

Diagram of the Pinner Reaction Mechanism

Caption: The two-step mechanism of the Pinner reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and checkpoints is critical for achieving a high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-fluoropyridine-2-carbonitrile | ≥98% | Commercially Available | Store in a desiccator. |

| Anhydrous Methanol (MeOH) | ≥99.8% | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Anhydrous Diethyl Ether (Et₂O) | ≥99% | Commercially Available | Use a freshly opened bottle. |

| Hydrogen Chloride (HCl) gas | Anhydrous | Gas Cylinder | Alternatively, prepare a saturated solution of HCl in anhydrous MeOH. |

| Ammonia (NH₃) gas | Anhydrous | Gas Cylinder | Alternatively, use a saturated solution of NH₃ in anhydrous MeOH. |

| Ammonium Chloride (NH₄Cl) | ≥99.5% | Commercially Available | Used as an alternative ammonia source. |

| Sodium Methoxide (NaOMe) | 25% in MeOH | Commercially Available | Corrosive and flammable. Handle with care.[7] |

| Round-bottom flasks | - | Glassware Supplier | Flame-dried before use. |

| Magnetic stirrer and stir bars | - | Lab Supplier | - |

| Gas dispersion tube | - | Glassware Supplier | For bubbling gases. |

| Ice bath | - | - | For temperature control. |

| Filtration apparatus | - | Glassware Supplier | (e.g., Büchner funnel) |

Step-by-Step Methodology

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4-Fluoropicolinimidamide.

Part A: Synthesis of Methyl 4-fluoropicolinimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂).

-

Reagent Addition: To the flask, add 4-fluoropyridine-2-carbonitrile (e.g., 5.0 g, 40.9 mmol) and dissolve it in a mixture of anhydrous methanol (10 mL) and anhydrous diethyl ether (100 mL).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Once cooled, begin bubbling anhydrous HCl gas through the solution via the gas dispersion tube. A white precipitate should start to form.

-

Reaction Monitoring: Continue bubbling HCl for approximately 1 hour, ensuring the temperature does not rise above 5 °C. After the addition of HCl, seal the flask and allow the mixture to stir at room temperature overnight (approx. 16 hours).

-

Isolation: Isolate the white precipitate (the Pinner salt) by vacuum filtration. Wash the solid with two portions of cold anhydrous diethyl ether (2x 20 mL) to remove any unreacted starting material.

-

Drying: Dry the isolated Pinner salt under high vacuum for at least 4 hours. The salt must be perfectly dry for the next step.

Part B: Synthesis of 4-Fluoropicolinimidamide

-

Setup: In a flame-dried 250 mL round-bottom flask with a magnetic stir bar and gas inlet, suspend the dried Pinner salt from Part A in anhydrous methanol (100 mL).

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension for approximately 1-2 hours.

-

Reaction Progression: After the addition of ammonia, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the imidate intermediate.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to remove any remaining ammonium salts, followed by brine (50 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Fluoropicolinimidamide.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Product Characterization

The identity and purity of the synthesized 4-Fluoropicolinimidamide should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, as well as broad signals for the -NH₂ protons of the amidine group.

-

¹³C NMR: The spectrum should show signals for the carbons of the pyridine ring, including the carbon bearing the fluorine atom (which will show C-F coupling), and a characteristic downfield signal for the amidine carbon (C=N).

-

IR Spectroscopy: Look for characteristic N-H stretching vibrations for the -NH₂ group (typically two bands in the 3100-3500 cm⁻¹ region) and a strong C=N stretching vibration around 1650 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 4-Fluoropicolinimidamide (C₆H₆FN₃).

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[9][10][11][12]

-

4-fluoropyridine-2-carbonitrile: This compound is potentially toxic if swallowed, inhaled, or absorbed through the skin.[11][12] Wear gloves, a lab coat, and safety glasses.

-

Anhydrous HCl and NH₃ gases: Both are highly corrosive and can cause severe respiratory tract irritation.[13] Ensure the reaction setup is secure and perform all gas handling in a fume hood.

-

Anhydrous Solvents (Methanol, Diethyl Ether): These solvents are flammable.[7] Keep away from ignition sources. Methanol is toxic and can be absorbed through the skin.

-

Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water.[7][10] Always wear appropriate personal protective equipment (PPE), including neoprene gloves, goggles, and a face shield.[10]

-

General Handling: Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[13][14]

References

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

-

Pinner reaction - Wikipedia. Available at: [Link]

-

Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia. Available at: [Link]

-

Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PubMed. Available at: [Link]

-

Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]